Aluminiumformiat

Water Treatment Coagulation Industrial Effluent Management Equipment Corrosion Mitigation

Aluminium formate (AF; Al(HCOO)₃; CAS 7360-53-4) is the aluminium salt of formic acid, existing primarily as a coordination compound with the molecular formula C₃H₃AlO₆ (162.03 g/mol). The compound is water-soluble and can be synthesized via reaction of aluminium hydroxide with formic acid at atmospheric pressure and 60°C, yielding a mixture that includes aluminium formate, its hydrate (C₃H₃AlO₆·3H₂O), and aluminium hydrogen formate.

Molecular Formula C3H3AlO6
Molecular Weight 162.03 g/mol
Cat. No. B15289006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminiumformiat
Molecular FormulaC3H3AlO6
Molecular Weight162.03 g/mol
Structural Identifiers
SMILESC(=O)O[Al](OC=O)OC=O
InChIInChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3
InChIKeyMJWPFSQVORELDX-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Formate Technical Overview: Procurement Considerations for C₃H₃AlO₆-Based Applications


Aluminium formate (AF; Al(HCOO)₃; CAS 7360-53-4) is the aluminium salt of formic acid, existing primarily as a coordination compound with the molecular formula C₃H₃AlO₆ (162.03 g/mol). The compound is water-soluble and can be synthesized via reaction of aluminium hydroxide with formic acid at atmospheric pressure and 60°C, yielding a mixture that includes aluminium formate, its hydrate (C₃H₃AlO₆·3H₂O), and aluminium hydrogen formate [1]. When dissolved, AF forms predominantly small cationic aluminium species [2]. Its formate counter-anion is biodegradable, non-toxic, and non-corrosive, distinguishing AF from mineral acid-derived aluminium salts (e.g., chloride or sulfate) that introduce persistent corrosive or environmentally problematic anions [3].

Why Generic Substitution Fails: Procurement Risks of Interchanging Aluminium Formate with Chloride or Sulfate Analogs


Substituting aluminium formate with aluminium chloride or aluminium sulfate in water treatment and industrial processes introduces quantifiable operational risks that generic sourcing cannot mitigate. Chloride and sulfate counter-anions persist in the aqueous phase and are well-documented to accelerate pipeline corrosion [1]. Furthermore, formate counter-anions are biodegradable and do not accumulate as environmental pollutants, unlike sulfates which can contribute to hard water formation or chloride which increases effluent salinity [2]. In spray concrete applications, substituting aluminium formate for aluminium sulfate directly reduces sulfate content in the formulation, which is critical for avoiding deleterious sulfate-related expansion reactions [3]. These differences are not merely incremental—they represent distinct performance and compliance profiles that render in-class substitution financially and operationally non-viable.

Quantitative Evidence Guide: Aluminium Formate Differentiation Versus AlCl₃, Al₂(SO₄)₃, PAC, Zeolites, and Al(NO₃)₃


Pipeline Corrosion Resistance: AF Versus Aluminium Chloride and Aluminium Sulfate

Aluminium formate exhibits quantifiably lower corrosion potential than aluminium chloride and aluminium sulfate. The formate counter-anion degrades under UV light without leaving corrosive residues, whereas chloride and sulfate anions persist in treated water, accelerating pipeline and equipment corrosion [1]. Comparative evaluations confirm that aluminium formate demonstrates superior corrosion resistance relative to traditional aluminium salt coagulants [2].

Water Treatment Coagulation Industrial Effluent Management Equipment Corrosion Mitigation

Dye Wastewater Treatment Efficiency: AF/PA Dual System vs PAC/PA

In dual-coagulation systems with polyamidine (PA), aluminium formate achieves 100% color removal from dye wastewater at a lower optimized dosage than polyaluminium chloride (PAC) combined with PA. AF required 18.91 mg/L (AF) plus 0.71 mg/L (PA), whereas PAC required 21.19 mg/L (PAC) plus 0.91 mg/L (PA) to reach the same 100% color removal endpoint [1]. Additionally, AF possesses higher molecular weight and higher charge neutralization ability than PAC, as evidenced by XPS and zeta potential characterization [1].

Dye Wastewater Treatment Coagulation-Flocculation Color Removal Efficiency

CO₂ Adsorption Capacity and Selectivity: ALF-MOF vs Leading MOF Sorbents (CALF-20, UTSA-16, MOF-74, SIFSIX)

Microporous aluminium formate (ALF-MOF) synthesized via mechanochemical ball milling demonstrates CO₂ adsorption capacity and selectivity that rival or exceed leading benchmark MOFs. ALF achieves CO₂ uptake of 3.97 mmol·g⁻¹ at 1 bar and 278 K, with CO₂/N₂ selectivity of 341 [1]. Isosteric heat of adsorption (Qst) is 42.1 kJ·mol⁻¹, enabling energy-efficient regeneration compared to sorbents with higher Qst values [1]. ALF maintains 3.26 mmol·g⁻¹ CO₂ uptake under humid conditions and exhibits 90% uptake within 5 minutes, with stable performance over 100 cycles [1]. Molecular layer deposition (MLD) ALF films achieve 3.95 mmol·g⁻¹ at 25°C with Type I CO₂ isotherms [2].

Carbon Capture MOF Sorbents Gas Separation

MOF Precursor Sustainability: Aluminium Formate from Waste vs Commercial Aluminium Salts

Aluminium formate synthesized from industrial aluminium waste serves as a unified precursor for synthesizing at least eight distinct Al-MOF families (CAU-9, CAU-10 variants, CAU-10-py, CAU-15, CAU-21, MIL-53(Al)-TCD, MOF-303, and Al-Fum), replacing the need for multiple commercial aluminium salts [1]. This contrasts with conventional MOF synthesis, which relies on disparate aluminium sources (nitrates, chlorides, sulfates) that are not interchangeable across MOF types and generate varying waste byproducts [1].

MOF Synthesis Sustainable Chemistry Aluminium Waste Valorization

Thermal Decomposition Pathway to α-Al₂O₃: Aluminium Formate vs Aluminium Isopropoxide

Thermal degradation of aluminium formate sol-gel proceeds via a defined sequence to yield mesoporous α-Al₂O₃. TGA/DSC analysis reveals total weight loss of 91.4% attributed to dehydration and decarboxylation, with five endothermic peaks, one exothermic peak for η-alumina formation, and a final endothermic peak for α-Al₂O₃ formation at 1050°C [1]. The resulting α-Al₂O₃ exhibits a surface area of 5.48 m²·g⁻¹ with mesoporous microstructure (pore diameter ~3.37 nm) [1]. In contrast, aluminium isopropoxide sol-gel routes to α-Al₂O₃ typically involve multiple phase transitions (boehmite → γ → δ → θ → α) and often require different thermal profiles to achieve comparable α-phase purity [2].

Alumina Synthesis Sol-Gel Processing Ceramic Precursors

Aluminium Formate Procurement Guide: Optimal Application Scenarios Based on Quantitative Evidence


Industrial Wastewater Coagulation with Corrosion-Sensitive Infrastructure

Select aluminium formate over aluminium chloride or aluminium sulfate for coagulation in facilities with carbon steel or cast iron pipelines, valves, and storage tanks. The formate counter-anion degrades under UV exposure without leaving corrosive residues, whereas chloride and sulfate anions persist and accelerate equipment corrosion [1]. This application is particularly critical for dye wastewater treatment, where AF achieves equivalent color removal at lower dosage than PAC [2] and for tannery wastewater where formate provides a biodegradable alternative to sulfate-based coagulants [3].

Post-Combustion CO₂ Capture with Energy-Efficient Regeneration Requirements

Deploy ALF-MOF (microporous aluminium formate) as a cost-effective sorbent for CO₂ capture from flue gas or biogas. The material achieves 3.97 mmol·g⁻¹ CO₂ uptake at 1 bar and 278 K with CO₂/N₂ selectivity of 341, and exhibits moderate isosteric heat of adsorption (42.1 kJ·mol⁻¹) that enables energy-efficient regeneration compared to high-Qst sorbents [4]. Rapid kinetics (90% uptake within 5 min) and stable performance over 100 cycles under humid conditions make ALF-MOF suitable for industrial pressure-swing or temperature-swing adsorption processes. The room-temperature mechanochemical synthesis route enables kilogram-scale production from inexpensive raw materials [4].

Sustainable Synthesis of Al-MOF Libraries from a Unified Aluminium Precursor

Utilize aluminium formate synthesized from industrial aluminium waste as a single, sustainable precursor for producing multiple Al-MOF families (CAU-9, CAU-10 variants, MOF-303, Al-Fum, MIL-53(Al)-TCD, and others) [5]. This approach eliminates the need to stock and validate multiple commercial aluminium salts (nitrate, chloride, sulfate), simplifies supply chain logistics, and aligns with circular economy principles by valorizing aluminium waste streams. Suitable for academic MOF research laboratories and pilot-scale MOF manufacturing facilities.

Sol-Gel Synthesis of Mesoporous α-Al₂O₃ for Catalyst Supports and Ceramic Membranes

Employ aluminium formate sol-gel as a precursor for synthesizing mesoporous α-alumina with defined surface area (5.48 m²·g⁻¹) and pore diameter (~3.37 nm) at α-phase formation temperature of 1050°C [6]. This thermal decomposition route offers lower α-Al₂O₃ formation temperature compared to alkoxide-based routes, enabling energy savings in ceramic processing. The well-characterized decomposition pathway (five endothermic peaks, one exothermic η-alumina peak, followed by α-Al₂O₃ endotherm) provides reproducible product morphology for applications including catalyst supports, ceramic membranes, and high-temperature filtration media [6].

Technical Documentation Hub

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